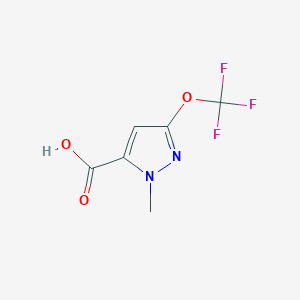
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethoxy group at position 3 and a carboxylic acid group at position 5, making it a valuable molecule in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . This process typically requires the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to achieve regioselective lithiation. The resulting intermediate can then be reacted with carbon dioxide to form the desired carboxylic acid.
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method is particularly useful for producing large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, dimethylformamide (DMF), and methanol (MeOH), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical reactivity and biological activity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester: This derivative contains a boronic acid pinacol ester group, making it useful for Suzuki-Miyaura cross-coupling reactions.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct physicochemical properties and enhances its potential for various applications.
Eigenschaften
Molekularformel |
C6H5F3N2O3 |
|---|---|
Molekulargewicht |
210.11 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c1-11-3(5(12)13)2-4(10-11)14-6(7,8)9/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
NAHKEZQVHMGGNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















